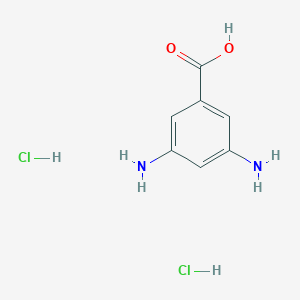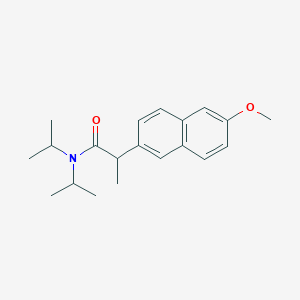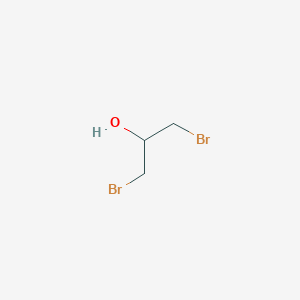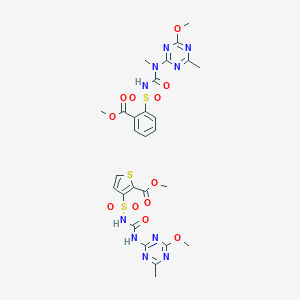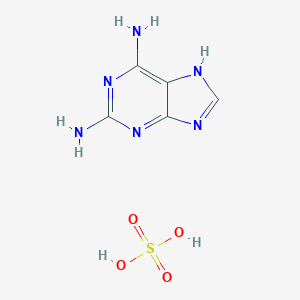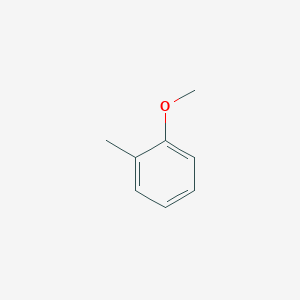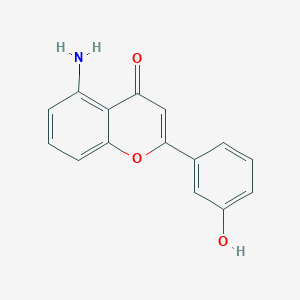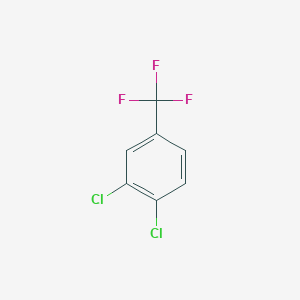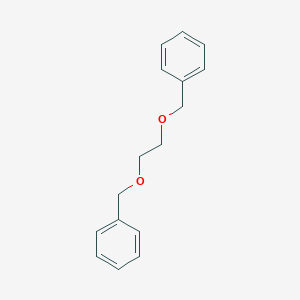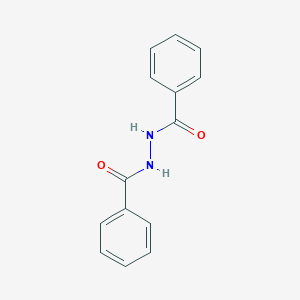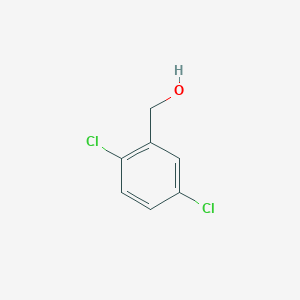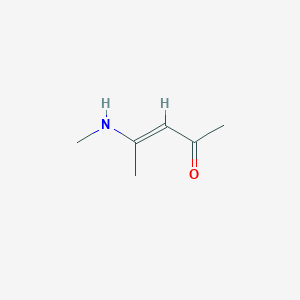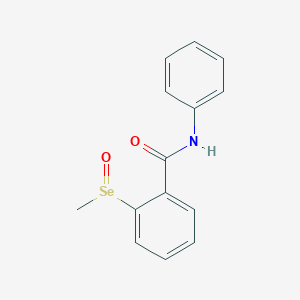
2-(Methylseleninyl)benzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylseleninyl)benzanilide is a chemical compound that has been studied for its potential therapeutic applications. It is a selenium-containing compound that belongs to the class of anilides. This compound has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(Methylseleninyl)benzanilide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in cells. For example, the compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the p53 pathway, which plays a role in cell cycle regulation and apoptosis.
Biochemische Und Physiologische Effekte
2-(Methylseleninyl)benzanilide has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Methylseleninyl)benzanilide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its toxicity. High doses of the compound have been shown to be toxic to cells, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(Methylseleninyl)benzanilide. One area of research is the development of new drugs based on this compound. The anticancer, anti-inflammatory, and antioxidant properties of the compound make it a promising candidate for drug development. Another area of research is the study of the mechanism of action of the compound. Understanding how the compound exerts its effects on cells may lead to the development of more effective drugs. Additionally, the compound could be studied for its potential use in other fields such as neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
2-(Methylseleninyl)benzanilide can be synthesized by reacting 2-bromoaniline with methyl phenyl selenide in the presence of a palladium catalyst. The reaction takes place in a solvent such as toluene or tetrahydrofuran and is carried out under an inert atmosphere. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(Methylseleninyl)benzanilide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and oxidative stress. The compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Eigenschaften
CAS-Nummer |
126543-39-3 |
|---|---|
Produktname |
2-(Methylseleninyl)benzanilide |
Molekularformel |
C14H13NO2Se |
Molekulargewicht |
306.2 g/mol |
IUPAC-Name |
2-methylseleninyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H13NO2Se/c1-18(17)13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |
InChI-Schlüssel |
FYLHBMBOIMQLJO-UHFFFAOYSA-N |
SMILES |
C[Se](=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C[Se](=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Andere CAS-Nummern |
126543-39-3 |
Synonyme |
2-(methylseleninyl)benzanilide 2-MSBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



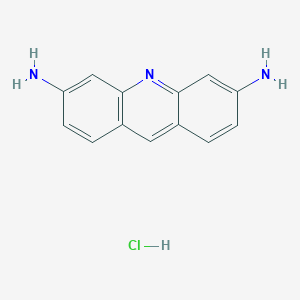
![Isothiazolo[2,3-a]benzimidazole, 2,3-dihydro-, 1-oxide (9CI)](/img/structure/B146505.png)
